Hosenkoside B
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Overview
Description
Hosenkoside B is a baccharane-type glycoside isolated from the dried seeds of Impatiens balsamina L. . It is one of several baccharane-type glycosides found in this plant, including hosenkoside A, hosenkoside C, hosenkoside F, hosenkoside M, hosenkoside K, and hosenkoside G . This compound has shown potential biological activities, including anti-tumor properties .
Mechanism of Action
Target of Action
Hosenkoside B is a baccharane-type glycoside It has been shown to have in vitro growth inhibitory activity in human cancer a375 cells .
Mode of Action
It is known to have in vitro growth inhibitory activity against human cancer A375 cells . This suggests that it may interact with cellular targets that regulate cell growth and proliferation, particularly in the context of cancer cells.
Biochemical Pathways
Given its observed in vitro growth inhibitory activity in human cancer A375 cells , it can be inferred that it may influence pathways related to cell growth, proliferation, and possibly apoptosis.
Result of Action
This compound has been shown to have in vitro growth inhibitory activity in human cancer A375 cells . This suggests that it may have potential value in antitumor applications.
Biochemical Analysis
Biochemical Properties
Hosenkoside B plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been shown to have anti-hepatic fibrosis activity against A375 cells in bioassay results . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Hosenkoside B is typically isolated from the dried seeds of Impatiens balsamina L. using various chromatographic techniques . The isolation process involves extraction with solvents such as methanol or ethanol, followed by purification using column chromatography . The structure of this compound is confirmed using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
Scientific Research Applications
Hosenkoside B has been studied for its potential anti-tumor activity . It has shown inhibitory effects on the growth of human cancer cells, such as A375 cells . Additionally, this compound has been evaluated for its anti-hepatic fibrosis activity . These properties make it a promising candidate for further research in cancer therapy and liver disease treatment .
Comparison with Similar Compounds
Hosenkoside B is similar to other baccharane-type glycosides, such as hosenkoside A, hosenkoside C, hosenkoside F, hosenkoside M, hosenkoside K, and hosenkoside G . this compound is unique in its higher polarity compared to hosenkoside A . This difference in polarity may contribute to its distinct biological activities .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R)-2-[(1R,2S,2'R,4aR,4bR,6aR,7R,8S,10aR,10bR,12aS)-8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-7-(hydroxymethyl)-4a,4b,7,10a-tetramethylspiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O20/c1-22(19-62-41-37(59)34(56)31(53)25(16-49)64-41)24-8-13-48(21-63-24)15-14-46(4)23(40(48)61)6-7-29-44(2)11-10-30(45(3,20-52)28(44)9-12-47(29,46)5)67-43-39(36(58)33(55)27(18-51)66-43)68-42-38(60)35(57)32(54)26(17-50)65-42/h22-43,49-61H,6-21H2,1-5H3/t22-,23-,24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46-,47-,48-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXXXUUAOFPGRP-FLOLCGAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1C(C(C(C(O1)CO)O)O)O)C2CCC3(CCC4(C(C3O)CCC5C4(CCC6C5(CCC(C6(C)CO)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3(CC[C@@]4([C@@H]([C@H]3O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.